molecular formula C10H5Na3O9S3 B147260 1,3,6-Naphthalenetrisulfonic acid, trisodium salt CAS No. 5182-30-9

1,3,6-Naphthalenetrisulfonic acid, trisodium salt

Cat. No. B147260
CAS RN: 5182-30-9
M. Wt: 434.3 g/mol
InChI Key: NJPKYOIXTSGVAN-UHFFFAOYSA-K
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Description

The compound 1,3,6-naphthalenetrisulfonic acid, trisodium salt, is a derivative of naphthalene with three sulfonic acid groups, which are neutralized by sodium ions. This structure is related to various compounds that have been studied for their unique properties and applications. For instance, 1,3,6-pyrenetrisulfonic acid trisodium salt (P3S) is a closely related compound that has been used as a reference material in the analysis of the color additive D&C Green No. 8 .

Synthesis Analysis

The synthesis of related compounds such as P3S involves separation techniques like pH-zone-refining counter-current chromatography. This method utilizes a two-phase solvent system and a hydrophobic counterion, such as dodecylamine, to partition polysulfonated components into the organic stationary phase. For example, a separation involving 20.3g of a sample resulted in approximately 0.58g of P3S with a purity greater than 99% .

Molecular Structure Analysis

The molecular structure of these naphthalene derivatives is characterized by the presence of sulfonic acid groups attached to the naphthalene ring. These groups significantly influence the physical and chemical properties of the compound. Techniques such as proton nuclear magnetic resonance and high-resolution mass spectrometry are employed to identify and characterize the molecular structure of these compounds .

Chemical Reactions Analysis

Compounds like disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, which is structurally similar to 1,3,6-naphthalenetrisulfonic acid, trisodium salt, are known to form colored complexes with various metallic ions. This property is utilized in inorganic analysis as a colorimetric reagent for metals such as titanium, chromium(VI), vanadium, uranium, and others .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonic acid salts are influenced by their sulfonic acid groups. These properties are critical in applications such as colorimetry, where the ability to form colored complexes is essential. The solubility, acidity, and reactivity of these compounds can vary significantly depending on the pH and temperature of the environment. For example, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water is highly dependent on the pH, with a rapid reaction at pH > 9 and a much slower rate at pH < 7 .

Scientific Research Applications

Synthesis and Antifungal Activity

  • This compound has been used in the synthesis of metal complexes, which show significant antifungal activities against various fungi (Pandey & Narang, 2005).

Enhancing Hydrogen Evolution Reaction

  • It is employed in the fabrication of Ni electrodes to enhance the hydrogen evolution reaction in alkaline solutions, affecting the crystallographic structure and morphology of the electrodeposits (Kim et al., 2017).

In Situ Fluorescence Probing

  • The compound is used as an in situ fluorescence probe to monitor molecular mobility and chemical evolution during the sol−gel silica thin film deposition process (Huang et al., 2000).

Fluorescent Probe for Methylamine

  • It has been utilized in the synthesis of a water-soluble fluorescent probe for the determination of methylamine (Gu, Ma, & Liang, 2001).

Advanced Oxidation Processes

  • The kinetics of oxidation with ozone of this compound in aqueous solution have been analyzed, demonstrating its degradation by free radical reactions (Sánchez-Polo, Rivera-Utrilla, & Zaror, 2002).

Preparative Separation

  • It has been separated from other compounds for use as a reference material in analytical methods, employing techniques like counter-current chromatography (Weisz, Mazzola, & Ito, 2011).

Characterization of Schiff Bases

  • The compound is involved in the synthesis and characterization of Schiff bases and their metal complexes, contributing to the understanding of their structural properties (Tunçel & Serin, 2006).

Adsorption Studies

  • It is used in studies of adsorption from aqueous solutions to activated carbon cloth, aiding in understanding the interactions and adsorption behaviors of various sulfonates (Ayranci & Duman, 2010).

Laser-induced Etching

  • The compound plays a role in laser-induced etching of fused silica plates, demonstrating its utility in micropatterning and material processing (Ding et al., 2003).

Electroplating Characteristics

  • It has been added to Watt baths to study its effects on the characteristics of electroplated nickel films, influencing factors like crystal structure and hardness (Kishimoto et al., 2003).

Wastewater Treatment

  • The compound is involved in studies focusing on the recovery of naphthalenesulfonic acid from wastewater, demonstrating its utility in environmental applications (Qin et al., 2014).

Safety And Hazards

1,3,6-Naphthalenetrisulfonic acid, trisodium salt may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

trisodium;naphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKYOIXTSGVAN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Na3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063730
Record name 1,3,6-Naphthalenetrisulfonic acid, trisodium salt
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Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Naphthalenetrisulfonic acid, trisodium salt

CAS RN

5182-30-9, 19437-42-4
Record name Trisodium naphthalene-1,3,6-trisulphonate
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Record name 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:3)
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Record name 1,3,6-Naphthalenetrisulfonic acid, trisodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,3,6-trisulphonic acid, sodium salt
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Record name Trisodium naphthalene-1,3,6-trisulphonate
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Record name TRISODIUM NAPHTHALENE-1,3,6-TRISULPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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